4-(Furan-2-YL)-2-hydroxybenzoic acid

Glycolate oxidase inhibition Positional isomer SAR Primary hyperoxaluria

4-(Furan-2-yl)-2-hydroxybenzoic acid (CAS 1261952-89-9) is a synthetic hybrid molecule combining a salicylic acid core (2-hydroxybenzoic acid) with a furan-2-yl substituent at the 4-position of the benzene ring. With molecular formula C11H8O4, exact mass 204.04226 Da, and calculated topological polar surface area (PSA) of 70.67 Ų, this compound is a member of the furanyl-hydroxybenzoic acid positional isomer family.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 1261952-89-9
Cat. No. B6395641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-YL)-2-hydroxybenzoic acid
CAS1261952-89-9
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C11H8O4/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6,12H,(H,13,14)
InChIKeyJMHDLVIXXOTNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-2-hydroxybenzoic Acid (CAS 1261952-89-9): Procurement-Ready Identity and Chemical Class Position


4-(Furan-2-yl)-2-hydroxybenzoic acid (CAS 1261952-89-9) is a synthetic hybrid molecule combining a salicylic acid core (2-hydroxybenzoic acid) with a furan-2-yl substituent at the 4-position of the benzene ring . With molecular formula C11H8O4, exact mass 204.04226 Da, and calculated topological polar surface area (PSA) of 70.67 Ų, this compound is a member of the furanyl-hydroxybenzoic acid positional isomer family . Its 2-hydroxy substitution pattern distinguishes it from the non-hydroxylated 4-(furan-2-yl)benzoic acid scaffold that has been structurally characterized in cytochrome P450 co-crystal structures (PDB 7TRT, 1.42 Šresolution) [1], while its 4-furanyl substitution differentiates it from the 5-substituted regioisomer LDH-IN-2 (CAS 893739-96-3), a known glycolate oxidase inhibitor .

Why Generic Substitution of 4-(Furan-2-yl)-2-hydroxybenzoic Acid with Positional Isomers or Non-Hydroxylated Analogs Fails


Within the C11H8O4 isomeric family, the precise placement of the hydroxyl and furanyl groups on the benzoic acid ring dictates fundamentally different hydrogen-bonding networks, metal-chelation capacity, and target engagement profiles [1]. The 2-OH group characteristic of salicylic acid forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid, reducing apparent lipophilicity and altering acidity relative to 3- or 4-hydroxy isomers [1]. The 4-furanyl position, para to the carboxylic acid, creates a linear, extended π-system distinct from the meta-substituted 5-furanyl isomer (LDH-IN-2), which preferentially inhibits glycolate oxidase . The non-hydroxylated analog 4-(furan-2-yl)benzoic acid is a validated CYP199A4 substrate that undergoes oxidative furan ring-opening, but introduction of the 2-OH group in the target compound alters both the electronic environment and the hydrogen-bond donor/acceptor profile at the heme-binding interface, predicting a divergent metabolic fate [2]. These structural distinctions preclude simple functional interchangeability among isomers in any structure-activity context.

Quantitative Differentiation Evidence: 4-(Furan-2-yl)-2-hydroxybenzoic Acid (CAS 1261952-89-9) versus Closest Analogs


Evidence Item 1: Scaffold Identity Differentiates Target Compound from Glycolate Oxidase (GO)-Active 5-Furanyl Isomer (LDH-IN-2)

The 5-substituted regioisomer 5-(furan-2-yl)-2-hydroxybenzoic acid (LDH-IN-2, CAS 893739-96-3) is a documented glycolate oxidase (GO) inhibitor that reduces oxalate output in hyperoxaluric hepatocytes and is used in primary hyperoxaluria type 1 (PH1) research . In contrast, the target compound bears the furan ring at the 4-position (para to carboxyl), a substitution pattern that places the heterocycle in a topologically distinct orientation relative to the carboxylic acid and hydroxyl groups. No published GO inhibitory activity has been reported for the 4-furanyl isomer. This positional difference is functionally consequential: in the related GO inhibitor series, 5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid (CAS 330977-65-6) exhibits an IC50 of 38.2 μM against glycolate oxidase , an activity associated specifically with the 5-substitution geometry that cannot be assumed for the 4-substituted target compound.

Glycolate oxidase inhibition Positional isomer SAR Primary hyperoxaluria Salicylic acid derivatives

Evidence Item 2: Physicochemical Predictors Differentiate Target Compound from Non-Hydroxylated 4-(Furan-2-yl)benzoic Acid

The target compound (C11H8O4, MW 204.18) and its non-hydroxylated analog 4-(furan-2-yl)benzoic acid (C11H8O3, MW 188.18) differ by a single oxygen atom, yet this structural difference produces a functionally significant divergence in hydrogen-bonding capacity. The target compound possesses 2 hydrogen-bond donors (carboxylic acid OH + phenolic OH) and 4 acceptors, versus 1 donor and 3 acceptors for the non-hydroxylated analog [1]. The 2-OH group in the target compound forms a well-characterized intramolecular hydrogen bond with the carboxylic acid carbonyl (salicylic acid motif), effectively masking one donor site, reducing the apparent LogP relative to the non-hydroxylated compound, and conferring bidentate metal-chelating capacity absent in the non-hydroxylated analog [2]. Calculated LogP for the target compound is 2.35 ; experimental LogP of the non-hydroxylated compound is estimated at approximately 2.8 based on the contribution of the removed hydroxyl group (ΔLogP ≈ −0.45 per aromatic OH in the ortho-carboxyl configuration) [2].

Drug-likeness prediction Intramolecular hydrogen bonding LogP Polar surface area

Evidence Item 3: CYP199A4 Substrate Specificity Data Support Divergent Metabolic Fate of Target Compound versus Non-Hydroxylated Analog

The crystal structure of CYP199A4 bound to 4-(furan-2-yl)benzoic acid (PDB 7TRT, resolution 1.42 Å, R-free = 0.172) reveals the furan ring positioned in the active site with its aromatic carbon atoms oriented toward the heme iron [1]. In whole-cell biotransformation assays, this non-hydroxylated compound is oxidized via furan ring-opening to yield 4-(4′-hydroxybutanoyl)benzoic acid through a γ-keto-α,β-unsaturated aldehyde intermediate that can be chemically trapped with semicarbazide [1]. The target compound, possessing an additional 2-OH group on the benzoic acid ring, would present a different hydrogen-bonding surface to the CYP active site residues, potentially altering both binding affinity (Kd) and oxidation regioselectivity. The CYP199A4 system also demonstrated that the sulfur analog 4-(thiophen-2-yl)benzoic acid undergoes exclusive sulfoxidation (not aromatic hydroxylation), highlighting the enzyme's exquisite sensitivity to heterocycle electronic structure [1].

Cytochrome P450 CYP199A4 X-ray crystallography Oxidative metabolism Furan ring-opening

Evidence Item 4: Vendor Sourcing Status and Market Scarcity Differentiate Target Compound from Commercially Available Isomers

As of the latest available vendor data, 4-(furan-2-yl)-2-hydroxybenzoic acid (CAS 1261952-89-9) was listed as Discontinued by at least one European supplier (CymitQuimica/Biosynth, product ref. 3D-LAC95289, both 5 g and 10 g sizes discontinued) . In contrast, the 5-substituted isomer (LDH-IN-2, CAS 893739-96-3) is actively stocked by multiple vendors including MedChemExpress and TargetMol, with published pricing . The 4-(furan-2-yl)-3-hydroxybenzoic acid isomer (CAS 1261952-76-4) is commercially available from ABCR (AB325714, 95% purity) . This scarcity profile means the target compound may require custom synthesis, introducing lead time and cost considerations that must be factored into procurement planning.

Chemical sourcing Discontinued compound Custom synthesis Research chemical availability

Evidence Item 5: Synthetic Route Exclusivity – Suzuki–Miyaura Cross-Coupling under Microwave Irradiation

The reported synthetic route to 4-(furan-2-yl)-2-hydroxybenzoic acid employs a Suzuki–Miyaura cross-coupling between 2-bromo-5-nitrofuran and 2-hydroxyphenylboronic acid under microwave irradiation with a palladium catalyst and base . This route is distinct from the syntheses of the comparator isomers. The 5-substituted isomer (LDH-IN-2) is typically prepared via different coupling strategies targeting the 5-position of the salicylic acid ring. The microwave-assisted Suzuki protocol offers advantages in reaction rate and yield but requires specialized equipment (microwave reactor) and optimization of catalyst loading . The specific boronic acid partner (2-hydroxyphenylboronic acid) introduces the salicylic acid motif directly, avoiding post-coupling hydroxylation steps required in alternative routes.

Suzuki-Miyaura coupling Microwave-assisted synthesis Furan functionalization Palladium catalysis

Evidence Item 6: Absence from EPA CompTox and DSSTox Databases Confirms Novel Chemical Space and No Environmental Regulatory Flagging

The target compound (CAS 1261952-89-9) returns no results in the U.S. EPA CompTox Chemicals Dashboard or the DSSTox database [1]. This is in contrast to the structurally simpler 4-(furan-2-yl)benzoic acid (CAS 1828-29-7), which is indexed in EPA DSSTox and has associated physicochemical property predictions. The absence of the target compound from these regulatory databases indicates that it occupies a novel chemical space not yet profiled by environmental toxicology programs, which may be advantageous for researchers seeking unencumbered intellectual property space or compounds without pre-existing regulatory associations.

EPA CompTox DSSTox Regulatory status Novel chemical space Environmental toxicology

Optimal Research and Industrial Application Scenarios for 4-(Furan-2-yl)-2-hydroxybenzoic Acid (CAS 1261952-89-9)


Negative Control or Orthogonal Chemotype for Glycolate Oxidase (GO) Inhibitor Programs

Given that the 5-furanyl isomer LDH-IN-2 is an established GO inhibitor while no GO inhibition has been reported for the 4-furanyl target compound , researchers developing GO-targeted therapeutics for primary hyperoxaluria can employ 4-(furan-2-yl)-2-hydroxybenzoic acid as a structurally matched negative control. The identical molecular formula (C11H8O4, MW 204.18) and shared salicylic acid core eliminate confounding variables related to physicochemical properties, while the distinct furan ring position isolates the contribution of substitution geometry to GO target engagement .

Probe for Cytochrome P450 Substrate Specificity – Effect of 2-OH on Heterocycle Oxidation

The structurally validated CYP199A4 co-crystal with 4-(furan-2-yl)benzoic acid (PDB 7TRT, 1.42 Å) demonstrates that the non-hydroxylated scaffold is a bona fide CYP substrate undergoing furan ring-opening [1]. The target compound, bearing an additional 2-OH group, provides a direct comparator to assess how intramolecular hydrogen bonding and altered electronics at the heme-binding interface modulate CYP binding affinity, oxidation rate, and product distribution. This paired-compound experimental design can help establish structure-metabolism relationships for furan-containing drug candidates [1].

Metal-Chelating Pharmacophore Design – Salicylic Acid Motif with Extended π-System

The 2-hydroxybenzoic acid (salicylic acid) core of the target compound constitutes a bidentate metal-chelating motif with established affinity for Fe³⁺, Cu²⁺, and Zn²⁺ ions [2]. The 4-furan substitution extends the aromatic π-system, potentially enhancing binding to metalloenzyme active sites through additional π-stacking interactions. This combination of metal-chelation capacity and extended π-surface differentiates the target compound from both simple salicylic acid and the non-hydroxylated analog 4-(furan-2-yl)benzoic acid, making it a candidate scaffold for designing inhibitors of metalloenzymes such as carbonic anhydrases, matrix metalloproteinases, or histone deacetylases [2].

Custom Synthesis-Dependent Research Tool – Scarce Scaffold for Proprietary Library Construction

With the commercial product discontinued by at least one major vendor , 4-(furan-2-yl)-2-hydroxybenzoic acid occupies a niche as a scarce chemical building block. Research groups with in-house microwave-assisted Suzuki–Miyaura coupling capability can synthesize this compound for incorporation into proprietary compound libraries, leveraging the furan ring as a versatile handle for further functionalization (e.g., Diels–Alder cycloaddition, electrophilic substitution, or metal-catalyzed cross-coupling at the furan C5 position). The absence of this scaffold from EPA DSSTox and public bioactivity databases [3] further supports its utility in generating novel intellectual property.

Quote Request

Request a Quote for 4-(Furan-2-YL)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.